molecular formula C10H10ClNO4 B12529898 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one CAS No. 673492-14-3

1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one

Cat. No.: B12529898
CAS No.: 673492-14-3
M. Wt: 243.64 g/mol
InChI Key: UOCIMMXMTJMEOU-UHFFFAOYSA-N
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Description

1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is an organic compound with the molecular formula C10H10ClNO4 It is characterized by the presence of a chloro group, a hydroxy group, and a nitrophenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one typically involves the reaction of 4-nitrobenzaldehyde with chloroacetone in the presence of a base. The reaction proceeds through an aldol condensation mechanism, followed by chlorination and hydrolysis steps. Common bases used in this reaction include sodium hydroxide or potassium hydroxide, and the reaction is usually carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one involves its interaction with specific molecular targets and pathways. For instance, its nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects. The chloro and hydroxy groups can also participate in hydrogen bonding and other interactions with target proteins, influencing their activity .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one is unique due to the presence of both a chloro and a nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields .

Properties

CAS No.

673492-14-3

Molecular Formula

C10H10ClNO4

Molecular Weight

243.64 g/mol

IUPAC Name

1-chloro-4-hydroxy-4-(4-nitrophenyl)butan-2-one

InChI

InChI=1S/C10H10ClNO4/c11-6-9(13)5-10(14)7-1-3-8(4-2-7)12(15)16/h1-4,10,14H,5-6H2

InChI Key

UOCIMMXMTJMEOU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(CC(=O)CCl)O)[N+](=O)[O-]

Origin of Product

United States

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